molecular formula C6HCl3F2 B14693846 Benzene, trichlorodifluoro- CAS No. 29733-71-9

Benzene, trichlorodifluoro-

Cat. No.: B14693846
CAS No.: 29733-71-9
M. Wt: 217.4 g/mol
InChI Key: FHATZURTAWLVAG-UHFFFAOYSA-N
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Description

Benzene, trichlorodifluoro- (hypothetical structure: C₆H₃Cl₃F₂) is a halogenated aromatic compound featuring three chlorine and two fluorine substituents on the benzene ring. Such compounds are typically used as intermediates in agrochemicals, pharmaceuticals, and specialty solvents due to their stability and unique electronic effects imparted by halogen substituents .

Properties

IUPAC Name

1,2,3-trichloro-4,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3F2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHATZURTAWLVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3F2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075225
Record name Benzene, trichlorodifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29733-71-9
Record name Benzene, trichlorodifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029733719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, trichlorodifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene, trichlorodifluoro- typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorine and fluorine sources under controlled conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the substitution process.

Industrial Production Methods: In industrial settings, the production of benzene, trichlorodifluoro- can be achieved through continuous-flow processes that ensure high yield and purity. The use of advanced reactors and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The presence of chlorine and fluorine substituents significantly affects electrophilic aromatic substitution (EAS). These groups are meta-directing due to their electron-withdrawing inductive effects, though fluorine’s resonance can exhibit weak electron-donating properties .

  • Mechanism :

    • A two-step process involving the formation of a benzenonium intermediate (σ-complex) followed by deprotonation .

    • The activation energy for EAS is higher compared to unsubstituted benzene due to ring deactivation.

  • Typical Reactions :

    • Nitration : Requires strong acidic conditions (e.g., HNO₃ with H₂SO₄ catalyst).

    • Sulfonation : Proceeds under acidic conditions with SO₃/H₂SO₄.

    • Halogenation : Limited due to ring deactivation; may require harsh conditions.

Table 1: EAS Reaction Conditions

Reaction TypeReagentsConditionsProduct
NitrationHNO₃, H₂SO₄50–100°CNitro-substituted derivatives
SulfonationSO₃, H₂SO₄60–100°CSulfo-group derivatives

Nucleophilic Aromatic Substitution

  • Mechanism :

    • Requires a leaving group (e.g., Cl⁻) and a strong nucleophile (e.g., NH₃, CN⁻).

    • Typically occurs at positions adjacent to electron-withdrawing groups.

  • Typical Reactions :

    • Hydrolysis : Chlorine substitution with hydroxyl groups under alkaline conditions.

    • Ammoniation : Replacement of halogens with amino groups.

Table 2: Nucleophilic Substitution Data

Reaction TypeReagentsConditionsProduct
HydrolysisNaOH, H₂O150–200°CPhenolic derivatives
AmmoniationNH₃, Cu catalyst180–250°CAminobenzene derivatives

Reduction Reactions

  • Mechanism :

    • Requires reducing agents like H₂/Pd or LiAlH₄.

    • Fluorine and chlorine atoms remain unaffected under standard conditions.

  • Typical Reactions :

    • Nitro Group Reduction : Converts nitro groups to amines.

Oxidation Reactions

Oxidation typically occurs at alkyl side chains or adjacent substituents. For trichlorodifluorobenzene, oxidation may lead to cleavage of C-Cl bonds under extreme conditions:

  • Mechanism :

    • Involves radical intermediates or electrophilic attack by oxidizing agents (e.g., KMnO₄).

  • Typical Products :

    • Carboxylic acids or ketones if alkyl substituents are present.

Thermal Decomposition

At elevated temperatures, trichlorodifluorobenzene may decompose, releasing toxic byproducts:

  • Mechanism :

    • Homolytic cleavage of C-Cl bonds, forming free radicals (e.g., Cl·, F·) .

    • Secondary reactions with O₂ or H₂O may generate CO, CO₂, or HCl.

  • Key Data :

    • Activation energy for decomposition: ~27 kcal/mol .

    • Common byproducts: HCl, HF, CO, CO₂.

Table 3: Thermal Decomposition Products

Temperature (K)Products
600–900HCl, HF, CO, CO₂

Scientific Research Applications

Benzene, trichlorodifluoro- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzene, trichlorodifluoro- involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a positively charged intermediate that reacts with nucleophiles. The pathways involved in these reactions are influenced by the electronic and steric effects of the halogen atoms attached to the benzene ring.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural properties of benzene, trichlorodifluoro- with analogous halogenated benzene derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
Benzene, trichloro- 12002-48-1 C₆H₃Cl₃ 181.45 1,2,3-; 1,3,5-trichloro High thermal stability; solvent
Benzotrifluoride 98-08-8 C₆H₅CF₃ 146.11 CF₃ group at position 1 Solvent in organic synthesis
Benzene, tetrachlorofluoro- 79871-30-0 C₆HCl₄F 233.88 Four Cl, one F substituents Intermediate in fluoropolymer synthesis
2,5-Dichlorobenzotrifluoride N/A (see [18]) C₇H₃Cl₂F₃ 219.00 2,5-Cl; 1-CF₃ Agrochemical precursor
1,5-Dichloro-2-methyl-4-(trifluoromethyl)benzene 115571-61-4 C₈H₅Cl₂F₃ 229.03 1,5-Cl; 2-CH₃; 4-CF₃ Solid; high stability in industrial processes

Key Observations :

  • Chlorine vs. Fluorine Effects : Chlorine increases molecular weight and boiling point compared to fluorine. For example, benzene, trichloro- (MW 181.45) has a higher boiling point than benzotrifluoride (MW 146.11) due to Cl's higher atomic mass and polarizability .
  • Electron-Withdrawing Groups : The CF₃ group in benzotrifluoride enhances electron-withdrawing effects, making it less reactive toward electrophilic substitution compared to trichlorobenzenes .
  • Substituent Position : Dichlorobenzotrifluoride (2,5-Cl; 1-CF₃) exhibits meta-directing effects, influencing its reactivity in synthesis .

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